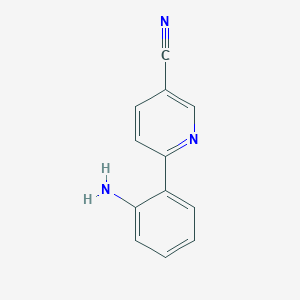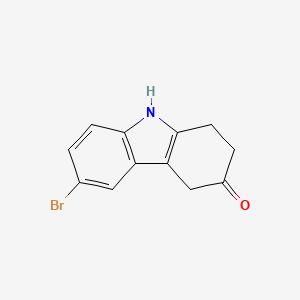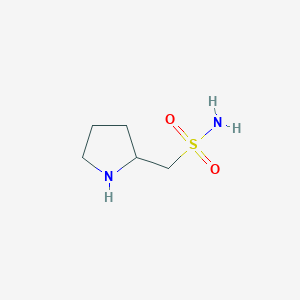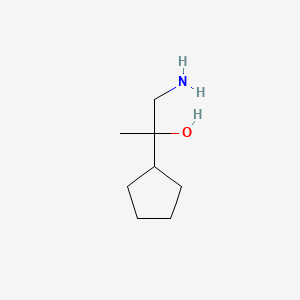![molecular formula C9H20N2O2 B1527913 tert-butyl N-[2-(methylamino)propyl]carbamate CAS No. 1311315-97-5](/img/structure/B1527913.png)
tert-butyl N-[2-(methylamino)propyl]carbamate
Descripción general
Descripción
“tert-butyl N-[2-(methylamino)propyl]carbamate” is a chemical compound with the molecular weight of 216.32 . It is also known as “tert-butyl 2,2-dimethyl-3-(methylamino)propylcarbamate” and has the InChI code "1S/C11H24N2O2/c1-10(2,3)15-9(14)13-8-11(4,5)7-12-6/h12H,7-8H2,1-6H3,(H,13,14)" .
Physical And Chemical Properties Analysis
“tert-butyl N-[2-(methylamino)propyl]carbamate” is an oil at room temperature .Aplicaciones Científicas De Investigación
Medicine
In the field of medicine, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its structure allows for the introduction of the tert-butyl carbamate group into larger molecules, which can be a protective group during chemical reactions or modify the biological activity of the compound .
Material Science
tert-butyl N-[2-(methylamino)propyl]carbamate: may serve as a precursor in the development of novel materials. Its properties could be utilized in creating polymers with specific characteristics, such as increased resilience or altered conductivity .
Environmental Science
Researchers are investigating the use of this compound in environmental science, particularly in the development of environmentally friendly pesticides and herbicides. Its low toxicity profile makes it a candidate for safer chemical agents in agricultural applications .
Analytical Chemistry
In analytical chemistry, tert-butyl N-[2-(methylamino)propyl]carbamate could be used as a standard or reagent in chromatography and spectrometry. Its stable structure under various conditions makes it suitable for use as a calibration standard in complex analyses .
Biochemistry
This compound’s role in biochemistry is significant due to its potential use in enzyme inhibition studies. It could help in understanding the mechanism of action of enzymes and in the design of inhibitors that can regulate enzymatic activity .
Pharmacology
In pharmacology, tert-butyl N-[2-(methylamino)propyl]carbamate is being studied for its drug delivery capabilities. It could be used to modify the pharmacokinetic profile of therapeutic agents, enhancing their efficacy and reducing side effects .
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H318, and H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
tert-butyl N-[2-(methylamino)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(10-5)6-11-8(12)13-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOWXOCWQZXDSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-(methylamino)propyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1527830.png)
![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-1-propanone hydrochloride](/img/structure/B1527832.png)
![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride](/img/structure/B1527834.png)
![2-[2-Amino(ethyl)-4-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1527839.png)
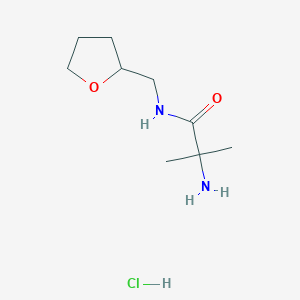


![1-[3-Amino-4-(ethylsulfonyl)phenyl]-3-pyrrolidinol](/img/structure/B1527846.png)
